6-Hydroxy-2-methyl Isoborneol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

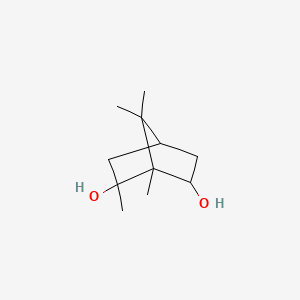

6-Hydroxy-2-methyl Isoborneol is a bicyclic compound with a unique structure characterized by two hydroxyl groups and four methyl groups attached to a bicyclo[221]heptane framework

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methyl Isoborneol typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as camphor or its derivatives.

Reduction: The carbonyl groups in camphor are reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

6-Hydroxy-2-methyl Isoborneol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions include ketones, fully saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

6-Hydroxy-2-methyl Isoborneol has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein binding.

Medicine: It may have potential therapeutic applications, including as a precursor for drug development.

Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of 6-Hydroxy-2-methyl Isoborneol involves its interaction with molecular targets through its hydroxyl and methyl groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific context and application.

Comparación Con Compuestos Similares

Similar Compounds

1,7,7-Trimethylbicyclo[2.2.1]heptane: Similar in structure but lacks the hydroxyl groups.

Bicyclo[2.2.1]heptane-2,3-dione: Contains carbonyl groups instead of hydroxyl groups.

7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic framework.

Uniqueness

6-Hydroxy-2-methyl Isoborneol is unique due to the presence of both hydroxyl and multiple methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.

Actividad Biológica

6-Hydroxy-2-methyl isoborneol (6-Hydroxy-2-MIB) is a derivative of 2-methyl isoborneol (2-MIB), a compound known for its distinct earthy and musty odor, often associated with taste and odor problems in water sources. This article delves into the biological activities of 6-Hydroxy-2-MIB, exploring its biosynthesis, ecological roles, and potential applications in various fields such as environmental science and microbiology.

Biosynthesis

6-Hydroxy-2-MIB is primarily produced through microbial transformations of 2-MIB. Research indicates that certain camphor-degrading bacteria, such as Pseudomonas putida and Rhodococcus ruber, can metabolize 2-MIB into hydroxylated derivatives, including 6-hydroxy-2-MIB. These transformations involve enzymatic processes where hydroxyl groups are added to specific carbon positions on the isoborneol structure .

Microbial Interactions

The biological activity of 6-Hydroxy-2-MIB is significant in microbial ecology. It has been identified as a compound that influences the behavior of various microorganisms. For example, it serves as an attractant for certain bacterial spores, facilitating their dispersal . Additionally, its presence can alter the microbial community structure in aquatic environments, particularly in eutrophic waters where taste and odor issues arise .

Case Studies

- Geosmin and MIB in Water Sources : A study conducted at Hinze Dam highlighted the sporadic occurrences of geosmin and 2-MIB, leading to undesirable taste and odor events. The investigation revealed that microbial activity was a major contributor to the production of these compounds, including their hydroxylated forms like 6-Hydroxy-2-MIB .

- Transformation Pathways : Research on camphor-degrading bacteria demonstrated that these microorganisms could effectively convert 2-MIB into various hydroxylated products, including 6-Hydroxy-2-MIB. Such transformations were shown to occur under controlled laboratory conditions with specific nutrient media .

Ecological Implications

The ecological roles of 6-Hydroxy-2-MIB extend beyond mere microbial interactions. Its production by bacteria plays a crucial part in nutrient cycling within aquatic ecosystems. The compound's ability to influence microbial growth and activity can affect the overall health of water bodies, particularly those impacted by nutrient overloads leading to algal blooms.

Table: Comparative Analysis of Hydroxylated Derivatives

| Compound | Source Organism | Biological Activity |

|---|---|---|

| 2-Methyl Isoborneol (MIB) | Various Bacteria | Odorant; causes taste issues in water |

| 6-Hydroxy-2-MIB | Pseudomonas putida | Hydroxylated derivative; affects microbial behavior |

| 3-Hydroxy-2-MIB | Rhodococcus ruber | Transformation product; potential ecological impacts |

| 5-Keto-2-MIB | Rhodococcus wratislaviensis | Further degradation product; role in nutrient cycling |

Propiedades

IUPAC Name |

1,2,7,7-tetramethylbicyclo[2.2.1]heptane-2,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-9(2)7-5-8(12)11(9,4)10(3,13)6-7/h7-8,12-13H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWPDIJKVDZOLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C1(C(C2)(C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857798 |

Source

|

| Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138454-84-8 |

Source

|

| Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.